molecular formula C21H24ClN3O2S B251920 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

Cat. No. B251920
M. Wt: 418 g/mol
InChI Key: CWNXGGWKPRDQDB-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, also known as CP-154,526, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide acts as a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. The CRF1 receptor is a G protein-coupled receptor that is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the stress response in the body. By blocking the CRF1 receptor, 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide inhibits the release of stress hormones such as cortisol, which can lead to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce alcohol consumption and withdrawal symptoms in rats. 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been found to decrease the activity of the HPA axis, which is responsible for the stress response in the body. This decrease in HPA axis activity leads to a reduction in stress-related behaviors.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide is its selectivity for the CRF1 receptor, which makes it a useful tool for studying the role of the CRF1 receptor in various physiological and pathological conditions. However, one of the limitations of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide. One potential direction is to investigate its potential use in the treatment of opioid addiction. Another potential direction is to study its effects on the immune system, as the CRF1 receptor has been shown to play a role in immune function. Additionally, the development of more soluble analogs of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide could improve its utility in both in vitro and in vivo studies.
Conclusion:
In conclusion, 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical conditions. Its selective antagonism of the CRF1 receptor makes it a useful tool for studying the role of the CRF1 receptor in various physiological and pathological conditions. While it has shown promise in preclinical studies, further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide can be synthesized by the reaction of 2-chloro-N-(4-(4-(2-hydroxyethyl)-1-piperazinyl)phenyl)acetamide with 4-chlorobenzenethiol in the presence of a base. The reaction yields 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide as a white crystalline solid with a purity of more than 99%.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anxiolytic, antidepressant, and anti-stress effects in preclinical studies. 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also been investigated for its potential use in the treatment of addiction, particularly in alcohol and opioid addiction.

properties

Molecular Formula

C21H24ClN3O2S

Molecular Weight

418 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C21H24ClN3O2S/c1-2-21(27)25-13-11-24(12-14-25)18-7-5-17(6-8-18)23-20(26)15-28-19-9-3-16(22)4-10-19/h3-10H,2,11-15H2,1H3,(H,23,26)

InChI Key

CWNXGGWKPRDQDB-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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